molecular formula C14H13IO2 B14318729 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- CAS No. 108541-94-2

1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy-

Cat. No.: B14318729
CAS No.: 108541-94-2
M. Wt: 340.16 g/mol
InChI Key: ODNMWSWLIHLODJ-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- is a useful research compound. Its molecular formula is C14H13IO2 and its molecular weight is 340.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108541-94-2

Molecular Formula

C14H13IO2

Molecular Weight

340.16 g/mol

IUPAC Name

1-iodo-2-methoxy-4-(3-methoxyphenyl)benzene

InChI

InChI=1S/C14H13IO2/c1-16-12-5-3-4-10(8-12)11-6-7-13(15)14(9-11)17-2/h3-9H,1-2H3

InChI Key

ODNMWSWLIHLODJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)I)OC

Origin of Product

United States

The Strategic Importance of Substituted Biphenyl Architectures in Contemporary Chemical Research

In medicinal chemistry, the biphenyl (B1667301) scaffold is a common feature in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities. scivisionpub.com Furthermore, in materials science, the rigid nature of the biphenyl unit makes it an ideal component for the construction of liquid crystals and other advanced materials. researchgate.net The ability to introduce a wide range of substituents onto the biphenyl core allows for the fine-tuning of its physical and chemical properties, making it a versatile platform for molecular design. researchgate.net

Contextualizing Halogenated and Alkoxy Substituted Biphenyls Within Complex Molecular Design

The introduction of halogen and alkoxy substituents onto the biphenyl (B1667301) framework imparts specific and often desirable characteristics to the molecule. Halogenated biphenyls, for instance, have been extensively studied, with the nature and position of the halogen atoms significantly influencing their conformational behavior and reactivity. nih.govnih.gov The presence of bulky ortho-substituents can restrict the rotation around the biphenyl single bond, leading to a phenomenon known as atropisomerism, where the molecule can exist as a pair of stable, non-superimposable mirror images. quora.comlibretexts.org This axial chirality is a key feature in the design of chiral ligands and catalysts for asymmetric synthesis. quora.com

Alkoxy groups, such as the methoxy (B1213986) groups present in the title compound, also play a crucial role in modulating the electronic and steric properties of biphenyls. The oxygen atom of a methoxy group can influence the electron distribution within the aromatic rings and can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding. nih.gov In the case of 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- , the interaction between the iodine and oxygen atoms is a notable feature of its crystal structure. nih.gov

Scope and Defined Research Objectives for 1,1 Biphenyl, 4 Iodo 3,3 Dimethoxy

Established Synthetic Pathways and Chemical Transformations

A key established method for the synthesis of 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- involves the selective functionalization of a di-iodinated precursor. This pathway is characterized by the use of potent organometallic reagents and carefully controlled reaction conditions to achieve the desired mono-iodinated product.

Precursor-Based Strategies: The Use of 4,4'-Diiodo-3'-methoxy[1,1'-biphenyl]-3-yl-methyl Ether in Aryl-Iodide Functionalization

The synthesis prominently employs a specific precursor, 4,4-diiodo-3-methoxy[1,1`-biphenyl]-3-yl-methyl ether, to introduce the core biphenyl (B1667301) structure. This strategy relies on the differential reactivity of the two iodine atoms on the biphenyl scaffold, allowing for the selective removal of one, a process known as deiodination, to yield the target compound. The starting material serves as a rigid framework upon which subsequent chemical transformations are performed to achieve the final molecular architecture.

The Application of Organolithium Reagents, such as tert-Butyl Lithium, for Targeted Functionalization

A critical step in this synthetic route is the use of an organolithium reagent, specifically tert-butyl lithium (t-BuLi). Organolithium compounds are powerful bases and are highly effective in facilitating lithium-halogen exchange reactions. In this context, tert-butyl lithium is added to the precursor to selectively replace one of the iodine atoms with a lithium atom. This intermediate is then quenched to remove the lithium and install a hydrogen atom in its place, resulting in the desired mono-iodinated biphenyl. The choice of tert-butyl lithium is crucial for achieving the targeted functionalization.

Optimization of Reaction Conditions: Temperature, Solvent Systems (e.g., Tetrahydrofuran), and Reaction Monitoring via Thin-Layer Chromatography (TLC)

The success of the synthesis is highly dependent on the precise control of reaction conditions. The reaction is typically conducted in Tetrahydrofuran (THF), an ethereal solvent that is suitable for stabilizing the organolithium reagent and intermediates. Temperature is a critical parameter, with the addition of tert-butyl lithium being performed at 0°C to manage the reactivity of the reagent and prevent side reactions.

Continuous monitoring of the reaction's progress is essential and is accomplished using Thin-Layer Chromatography (TLC). TLC allows for the visualization of the consumption of the starting material and the formation of the product, indicating the optimal time to quench the reaction. The reaction is typically quenched with an acid, such as 1 N HCl, and the product is extracted from the aqueous phase using an organic solvent like chloroform. Purification is often achieved through crystallization techniques.

Below is a table summarizing the experimental conditions for this established pathway.

ParameterCondition
Precursor 4,4-diiodo-3-methoxy[1,1`-biphenyl] nih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.gov-3-yl-methyl ether
Reagent tert-Butyl lithium (1.7 M in pentane)
Solvent Tetrahydrofuran (THF)
Temperature 0°C
Monitoring Thin-Layer Chromatography (TLC)
Quenching Agent 1 N Hydrochloric Acid (HCl)
Extraction Solvent Chloroform

Advanced and Green Chemistry Approaches in 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- Synthesis

Modern synthetic chemistry seeks to develop more efficient, atom-economical, and environmentally benign methods. For a molecule like 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy-, this involves exploring catalytic methods for building the core structure and highly selective reactions for introducing the functional groups.

Catalytic Strategies for Assembling Biphenyl Core Structures

The central feature of the target molecule is the biphenyl core, which consists of two directly connected phenyl rings. Advanced synthetic strategies focus on the catalytic formation of this crucial C-C bond. Palladium-catalyzed cross-coupling reactions are paramount in this field.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. mdpi.com It is a versatile and widely used method for constructing biphenyl linkages, known for its high yields and tolerance of a wide variety of functional groups. mdpi.com

Ullmann Reaction : A classic method that involves the copper-catalyzed coupling of two aryl halide molecules. arabjchem.org While traditionally requiring harsh conditions, modern variations have been developed that proceed at lower temperatures. rsc.org

C-H Activation : A cutting-edge approach that aims to form the biphenyl bond by directly coupling two C-H bonds of arene precursors. nih.govresearchgate.netrsc.orgresearchgate.net This strategy is highly atom-economical as it avoids the need for pre-functionalized starting materials like aryl halides or boronic acids, thus reducing waste. researchgate.net

These catalytic methods represent greener alternatives to stoichiometric reactions, as they use small amounts of a catalyst to generate large quantities of the product.

Regioselective Iodination and Methylation Methodologies

Assuming the biphenyl core is assembled first, the subsequent challenge is the precise installation of the iodo and methoxy (B1213986) groups at the correct positions (regioselectivity).

Regioselective Iodination : The introduction of an iodine atom onto an aromatic ring can be achieved through electrophilic aromatic substitution. The choice of iodinating agent and catalyst is key to controlling where the iodine atom attaches. For dimethoxybiphenyl precursors, the directing effect of the methoxy groups will influence the position of iodination. google.com Achieving high regioselectivity can be challenging, as mixtures of mono- and di-iodinated products can form. google.com Methods using specific catalysts or reaction conditions are employed to favor the formation of the desired 4-iodo isomer. google.com

Regioselective Methylation : The two methoxy groups are typically installed by methylating a corresponding biphenyl diol precursor (e.g., 4-iodo-1,1'-biphenyl-3,3'-diol). The Williamson ether synthesis is a standard method for this transformation, involving the use of a base to deprotonate the hydroxyl groups, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate. This reaction is generally high-yielding and specific to the hydroxyl groups, ensuring the correct formation of the 3,3'-dimethoxy pattern.

An in-depth examination of the chemical compound 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- reveals critical aspects of its synthesis and purification, with a significant focus on modern, sustainable chemical practices. This article delves into the synthetic methodologies, emphasizing atom economy and sustainability, and details the rigorous protocols required to achieve research-grade purity.

Chemical Reactivity and Derivatization Strategies for 1,1 Biphenyl, 4 Iodo 3,3 Dimethoxy

Reactivity at the Iodo-Substituted Position

The carbon-iodine bond is the most reactive site on the aromatic scaffold for many important synthetic transformations, particularly for the formation of new carbon-carbon bonds. The relatively low bond dissociation energy and high polarizability of the C-I bond make it an excellent substrate for oxidative addition in catalytic cycles.

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from simple precursors. oiccpress.com Aryl iodides are highly reactive coupling partners in these transformations due to the ease of oxidative addition to low-valent metal centers like Palladium(0). wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction creates a new C-C bond by coupling an organoboron compound with an organohalide. libretexts.org For 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy-, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid (or boronic ester) would yield a more complex poly-aryl system. The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. libretexts.orgnih.gov The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. oiccpress.comgoogle.com

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, providing a valuable method for carbon chain extension. beilstein-journals.orgnih.gov The reaction of 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- with an alkene like styrene (B11656) or an acrylate (B77674) ester would proceed in the presence of a palladium catalyst and a base. beilstein-journals.orgbiolmolchem.com The reaction is stereospecific and typically involves a syn-addition of the aryl group and the palladium to the double bond, followed by a syn-elimination of a palladium hydride species. wiley-vch.de

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, and is a fundamental method for synthesizing arylalkynes. wikipedia.orglibretexts.org The process is unique in its typical use of a dual catalytic system, employing both a palladium catalyst and a copper(I) co-catalyst, along with an amine base. wikipedia.orgorganic-chemistry.org The reaction of 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- with a terminal alkyne would yield the corresponding 4-alkynyl-3,3'-dimethoxy-1,1'-biphenyl. These reactions can often be carried out under mild conditions, including at room temperature. wikipedia.orglibretexts.org

Below is a table summarizing typical conditions for these cross-coupling reactions as applied to aryl iodides, which would be analogous for 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy-.

ReactionCoupling PartnerTypical CatalystTypical BaseTypical SolventProduct Type
Suzuki-MiyauraAr'-B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂K₂CO₃, Cs₂CO₃, K₃PO₄Toluene, DMF, Dioxane/H₂OBiaryl/Polyaryl
HeckAlkene (e.g., Styrene)Pd(OAc)₂, Pd/CEt₃N, DIPEA, K₂CO₃DMF, AcetonitrileSubstituted Alkene
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, CuIEt₃N, PiperidineTHF, TolueneArylalkyne

Nucleophilic aromatic substitution (SNAr) typically involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com The classic SNAr mechanism proceeds via an addition-elimination pathway, forming a negatively charged Meisenheimer complex intermediate. libretexts.org This mechanism is generally favored when the aromatic ring is activated by strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions to the leaving group. libretexts.orgyoutube.com

The compound 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- lacks strong electron-withdrawing groups. The methoxy (B1213986) groups are electron-donating, which further disfavors the formation of the anionic Meisenheimer complex required for a traditional SNAr reaction. semanticscholar.org Furthermore, in the context of SNAr, iodide is generally a poorer leaving group than fluoride (B91410) because the C-F bond is more polarized, making the carbon atom more electrophilic and susceptible to initial nucleophilic attack, which is the rate-determining step. youtube.com

Therefore, direct SNAr reactions on 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- with common nucleophiles are challenging under standard conditions. Alternative pathways, such as those facilitated by transition metal catalysis (e.g., Buchwald-Hartwig amination) or those proceeding through radical intermediates (SRN1 mechanism), would be more viable strategies for introducing nucleophiles at this position.

Hypervalent iodine compounds, or λ³-iodanes, are reagents in which the iodine atom exceeds the standard octet of electrons. beilstein-journals.org These compounds are valuable as mild and selective oxidizing agents and have found extensive use in organic synthesis. beilstein-journals.org Aryl iodides can be converted into a variety of hypervalent iodine(III) reagents through oxidation. diva-portal.org

The synthesis of hypervalent iodine derivatives from 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- would typically involve an oxidation reaction. Common methods include:

Synthesis of (Diacetoxyiodo)arenes: Treatment of the parent iodoarene with peracetic acid or a mixture of acetic anhydride (B1165640) and hydrogen peroxide can yield the corresponding diacetoxyiodo derivative, [ArI(OAc)₂].

Synthesis of (Dichloroiodo)arenes: Direct reaction with chlorine gas or in situ sources of chlorine can produce the corresponding (dichloroiodo)arene, [ArICl₂].

Synthesis of [Bis(trifluoroacetoxy)iodo]arenes (PIFA): Oxidation with trifluoroperacetic acid or reaction with trifluoroacetic acid in the presence of an oxidant yields the highly reactive PIFA derivative, [ArI(OCOCF₃)₂].

Synthesis of Koser's Reagent Analogues: Reaction with an oxidant like meta-chloroperoxybenzoic acid (mCPBA) in the presence of p-toluenesulfonic acid can generate [hydroxy(tosyloxy)iodo]arene derivatives. diva-portal.org

These hypervalent iodine(III) derivatives of 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- could then be used as arylating agents in various transformations, transferring the dimethoxybiphenyl moiety to nucleophiles. diva-portal.org

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) Rings

The chemical behavior of 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- in electrophilic aromatic substitution (EAS) reactions is governed by the electronic properties of its substituents and the inherent reactivity of the biphenyl system. Biphenyl itself typically undergoes electrophilic attack at the ortho and para positions, as the phenyl substituent is an activating group that directs incoming electrophiles to these sites through resonance stabilization. pearson.com In a substituted biphenyl like 4-iodo-3,3'-dimethoxy-1,1'-biphenyl, the site of substitution is determined by a combination of factors, primarily which of the two phenyl rings is more activated towards electrophilic attack. pearson.com

The reactions of biphenyls are generally similar to those of benzene, with electrophilic substitution being a characteristic reaction. rsc.org The presence of methoxy and iodo groups on the biphenyl core significantly influences the electron density of the aromatic rings, thereby controlling both the rate of reaction and the position of the new substituent.

The regioselectivity of electrophilic aromatic substitution on 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- is a direct consequence of the directing effects of the iodo and methoxy substituents. These effects are a combination of inductive and resonance contributions.

Methoxy Group (-OCH₃): The methoxy group is a strong activating group. youtube.com Although oxygen is electronegative and withdraws electron density inductively, its dominant effect is strong electron donation into the aromatic ring via resonance, utilizing one of the oxygen's lone pairs. libretexts.org This donation significantly increases the electron density at the ortho and para positions relative to the methoxy group, thereby activating these positions for attack by an electrophile. youtube.comlibretexts.org This resonance stabilization of the carbocation intermediate (the sigma complex) lowers the activation energy for ortho and para substitution. libretexts.org

Iodo Group (-I): Halogens, including iodine, are considered deactivating groups due to their strong inductive electron-withdrawing effect. youtube.com However, they are also ortho, para-directors. This is because the halogen can donate a lone pair of electrons through resonance, which helps to stabilize the positive charge in the arenium ion intermediate formed during ortho and para attack. libretexts.org While this resonance donation is weaker than for oxygen, it is sufficient to make the ortho and para pathways more favorable than the meta pathway. youtube.com

In the 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- molecule, the two rings present different electronic environments:

Ring A: Substituted with a methoxy group at the 3-position and an iodo group at the 4-position.

Ring B: Substituted with a methoxy group at the 3'-position.

The competition for electrophilic attack is between these two rings. Ring B contains only the strongly activating methoxy group. Ring A contains the same activating methoxy group, but its activating influence is counteracted by the deactivating inductive effect of the adjacent iodo group. Consequently, Ring B is more electron-rich and therefore more activated towards electrophilic aromatic substitution than Ring A. stackexchange.com

Therefore, electrophilic attack is predicted to occur preferentially on Ring B. The methoxy group at the 3'-position will direct incoming electrophiles to the positions ortho (2' and 6') and para (4') to itself.

Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution
SubstituentPositionInductive EffectResonance EffectOverall Effect on RingDirecting Preference
Methoxy (-OCH₃)3 and 3'Withdrawing (-I)Donating (+R)Strongly ActivatingOrtho, Para
Iodo (-I)4Withdrawing (-I)Donating (+R)Weakly DeactivatingOrtho, Para
Phenyl (-C₆H₅)1 and 1'Withdrawing (-I)Donating (+R)ActivatingOrtho, Para

The predictable regioselectivity of electrophilic aromatic substitution on 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- makes it a valuable substrate for introducing additional functional groups, thereby creating more complex and synthetically versatile molecules. By targeting the more activated ring (Ring B), functionalities can be installed with a high degree of control.

Common EAS reactions that can be employed include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂). minia.edu.eglibretexts.org This group can be subsequently reduced to an amino group, providing a route to anilines and other nitrogen-containing compounds.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst can introduce a bromine or chlorine atom. libretexts.org

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride in the presence of a Lewis acid like AlCl₃ installs an acyl group (-COR). rsc.org This reaction is particularly useful as it avoids the polyalkylation issues often associated with Friedel-Crafts alkylation.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). libretexts.org

The products of these reactions are valuable intermediates because they possess multiple functional groups that can be selectively manipulated. For instance, after performing a nitration on Ring B, the resulting molecule would have a nitro group on one ring and an iodo group on the other. The iodo group serves as a "valuable functional group handle for further transformations," particularly in metal-catalyzed cross-coupling reactions. beilstein-journals.org This allows for a modular approach to building complex molecular architectures.

Table 2: Potential Electrophilic Aromatic Substitution Reactions and Products
ReactionReagentsElectrophilePredicted Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺4-Iodo-3,3'-dimethoxy-4'-nitro-1,1'-biphenyl and 4-Iodo-3,3'-dimethoxy-2'-nitro-1,1'-biphenyl
BrominationBr₂, FeBr₃Br⁺4'-Bromo-4-iodo-3,3'-dimethoxy-1,1'-biphenyl and 2'-Bromo-4-iodo-3,3'-dimethoxy-1,1'-biphenyl
AcylationCH₃COCl, AlCl₃CH₃CO⁺1-(4'-Iodo-3',3-dimethoxy-[1,1'-biphenyl]-4-yl)ethan-1-one

Multi-Step Synthesis and Selective Functionalization

The synthetic value of 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- extends beyond its reactivity in EAS. Its structure is well-suited for multi-step synthetic sequences that rely on the selective functionalization of its pre-existing groups. The carbon-iodine bond is particularly important in this context, serving as a key site for modern synthetic transformations.

The iodo substituent is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position of Ring A, without disturbing the methoxy groups or the other aromatic ring. This strategic functionalization is a cornerstone of contemporary organic synthesis for constructing complex molecules from simpler, well-defined building blocks.

Key reactions for the selective functionalization of the iodo group include:

Suzuki Coupling: Palladium-catalyzed reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, enabling the synthesis of unsymmetrical tri- or poly-phenyl systems.

Negishi Coupling: Palladium- or nickel-catalyzed reaction with an organozinc reagent, providing another efficient method for C-C bond formation. rsc.org

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.

Ullmann Coupling: Copper-catalyzed reaction, often used for forming biaryl ethers or amines.

The use of 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- as a precursor for the synthesis of oligo(p-phenylene)s has been noted. nih.gov Such syntheses would likely involve a multi-step sequence, beginning with the conversion of the iodo group into a different reactive moiety (like a boronic ester) or by coupling it with another biphenyl unit. This highlights the role of the compound as a building block for creating larger, conjugated molecular systems, which are of interest in materials science. nih.gov

A hypothetical multi-step synthesis could involve an initial electrophilic acylation on the more reactive Ring B, followed by a Suzuki coupling at the C-I bond of Ring A. This orthogonal reactivity—where two different parts of the molecule can be modified by distinct and non-interfering reaction types—is a powerful strategy for the efficient and controlled assembly of complex target molecules.

Applications of 1,1 Biphenyl, 4 Iodo 3,3 Dimethoxy As a Key Building Block in Advanced Materials and Supramolecular Chemistry

Precursor for the Synthesis of Oligo(p-phenylene)s

Oligo(p-phenylene)s (OPPs) are a class of conjugated oligomers that have garnered significant attention due to their rigid rod-like structure and interesting electronic and photophysical properties. 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- is a valuable precursor for the synthesis of these oligomers. nih.govnih.govresearchgate.net

Design and Synthesis of Extended Conjugated Systems

The synthesis of extended conjugated systems from 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- typically involves cross-coupling reactions where the iodine atom provides a reactive site for chain extension. Transition metal-catalyzed reactions, such as the Suzuki or Yamamoto coupling reactions, are common methods to polymerize such iodo-substituted monomers into longer oligo(p-phenylene) chains. The presence of the iodo group is critical for these carbon-carbon bond-forming reactions, allowing for the stepwise and controlled growth of the oligomer backbone.

The design of these conjugated systems can be tailored by the choice of coupling partners and reaction conditions. For instance, homocoupling of 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- would lead to a polymer with repeating dimethoxybiphenyl units. Alternatively, copolymerization with other substituted aromatic monomers can introduce a variety of functional groups along the oligomer chain, thereby tuning the electronic and physical properties of the final material.

Influence of the Biphenyl (B1667301) Moiety on the Molecular Architecture and Properties of Oligomers

The presence of the two methoxy (B1213986) groups also plays a significant role in the molecular architecture. These groups can influence the solubility of the oligomers, making them more processable in common organic solvents. Furthermore, the position of the methoxy groups can affect the electronic properties of the biphenyl unit and, by extension, the entire conjugated system. The oxygen atom of the methoxy group can also engage in non-covalent interactions, which can influence the packing of the oligomers in the solid state. nih.govresearchgate.net The interplay between the steric hindrance of the substituents and the electronic effects of conjugation ultimately determines the three-dimensional structure and properties of the oligomers.

Integration into Self-Assembling Molecular Systems and Supramolecular Structures

Self-assembling molecules based on oligo(p-phenylene)s are of great interest as building blocks for a variety of supramolecular structures. nih.govresearchgate.net The rigid and well-defined nature of OPPs derived from precursors like 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- makes them excellent candidates for constructing ordered nanoscale architectures.

Construction of Artificial Ion Channels

One of the most promising applications of oligo(p-phenylene)s is in the construction of artificial ion channels. nih.govnih.govresearchgate.net These synthetic structures are designed to mimic the function of natural protein channels that transport ions across cell membranes. The rigid biphenyl units provide the necessary hydrophobicity and structural stability to span a lipid bilayer. nih.gov

Oligo(p-phenylene)s synthesized from 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- can be further functionalized with polar head groups to facilitate their insertion and stabilization within a membrane. The hollow cylindrical structure formed by the self-assembly of these rod-like molecules can create a pore through the membrane, allowing for the selective passage of ions. The dimensions and chemical nature of the pore can be precisely controlled through the design of the oligomer, including its length and the nature of its side chains.

Engineering Self-Organized Architectures Through Non-Covalent Interactions

The self-assembly of oligo(p-phenylene)s into well-defined supramolecular structures is governed by a variety of non-covalent interactions. In the case of oligomers derived from 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy-, several types of interactions are at play.

Table 1: Key Non-Covalent Interactions in the Self-Assembly of Derived Oligomers

Interaction TypeDescription
π-π Stacking The aromatic rings of the biphenyl units can stack on top of each other, leading to attractive forces that help to organize the oligomers into columnar or lamellar structures.
Halogen Bonding The iodine atom, even after participating in coupling reactions, or in the precursor itself, can act as a halogen bond donor, interacting with electron-rich atoms like oxygen. In the crystal structure of the precursor, a notable intermolecular I···O distance of 3.408 (2) Å is observed, which is shorter than the sum of the van der Waals radii, indicating a significant interaction. nih.govresearchgate.net
Van der Waals Forces These forces contribute to the overall packing and stability of the self-assembled structures.
Hydrogen Bonding While not present in the precursor, functionalization of the resulting oligomers with appropriate groups can introduce hydrogen bonding, providing another level of control over the self-assembly process.

The directionality and strength of these non-covalent interactions can be fine-tuned through chemical modification, allowing for the precise engineering of complex, self-organized architectures.

Development of Functionalized Pores and Nanostructured Materials

The principles of self-assembly using oligo(p-phenylene)s derived from 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- can be extended to the development of a wide range of functionalized pores and nanostructured materials. nih.govnih.govresearchgate.net

By attaching larger functional units, such as porphyrins, to the oligo(p-phenylene) backbone, it is possible to create more complex and functional pores. nih.govnih.govresearchgate.net The π-π stacking of the porphyrin macrocycles, combined with the rigid arrangement of the OPP rods, can lead to the formation of well-defined cylindrical channels with specific electronic or catalytic properties. nih.gov

These self-assembled nanostructures are not limited to pore formation. Depending on the design of the oligomers and the conditions of self-assembly, a variety of morphologies can be achieved, including nanofibers, nanoribbons, and vesicles. These materials have potential applications in areas such as molecular electronics, sensing, and drug delivery. The ability to control the structure and function at the molecular level makes 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- a valuable building block for the bottom-up fabrication of novel nanostructured materials.

Strategies for Incorporating Conjugated Macrocycles (e.g., Porphyrins) for Enhanced Functionality

A key strategy for enhancing the functionality of materials derived from 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- is the incorporation of large, conjugated macrocycles like porphyrins. nih.govresearchgate.net Porphyrins and their derivatives possess remarkable electronic and photophysical properties that make them suitable for a vast array of applications, including catalysis, sensors, and advanced materials. nih.gov The integration of a porphyrin macrocycle into an oligo(p-phenylene) backbone, synthesized from the title biphenyl compound, is envisioned to expand the functional capabilities of the resulting supramolecular structure. nih.govresearchgate.net

The synthesis of these complex architectures involves covalent conjugation techniques that tether the porphyrin units to the biphenyl-based oligomers. researchgate.net Common synthetic approaches that could be adapted for this purpose include:

Amide Coupling: Creating stable amide bonds between an amino-functionalized porphyrin and a carboxylic acid-functionalized oligo(p-phenylene). researchgate.net

Click Chemistry: Utilizing highly efficient and specific reactions, such as copper-catalyzed or strain-promoted alkyne-azide cycloadditions, for clean conjugation. researchgate.net

Cross-Coupling Reactions: The iodo- group on the 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- precursor is particularly amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), allowing for direct attachment to a suitably functionalized porphyrin. sigmaaldrich.comrsc.org

The resulting porphyrin-biphenyl conjugates can exhibit significantly broader absorption spectra and enhanced fluorescence compared to their individual components, leading to materials with tailored photophysical properties. nih.gov

Rational Design for Cylindrical Supramolecular Organization

The structure of 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- is conducive to the formation of rigid, linear oligo(p-phenylene)s. nih.govresearchgate.net These oligomers are known to self-assemble into well-defined, higher-order structures. A primary goal in this area is the rational design of molecules that organize into cylindrical supramolecular assemblies. nih.govresearchgate.net Such structures can act as functionalized pores or artificial channels. nih.govresearchgate.net

The self-assembly process is governed by a combination of noncovalent interactions:

π-π Stacking: The aromatic biphenyl units can stack upon one another, providing a driving force for aggregation. The specific rotation between the two phenyl rings in the biphenyl core, which is typical for these molecules, can facilitate helical stacking arrangements. nih.govchinesechemsoc.org

Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding, such as amides, can direct the assembly into highly ordered, one-dimensional helical nanofibers. chinesechemsoc.org

By carefully designing the oligo(p-phenylene) building blocks derived from 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy-, it is possible to control the packing and orientation of the molecules. The incorporation of conjugated macrocycles like porphyrins is a key design element, as it can extend the cylindrical supramolecular organization capabilities of the parent oligomer. nih.govresearchgate.net The ultimate goal is to create stable, hollow structures with specific diameters and surface functionalities, mimicking the complex channels found in biological systems.

Potential in Organic Electronic Materials Research

Biphenyl derivatives are a fundamental backbone in synthetic organic chemistry and are increasingly explored for their applications in advanced electronics. rsc.orgarabjchem.org Their rigid, conjugated structure provides a basis for creating materials with useful electronic and optical properties. Organic semiconductors, in general, are prized for their potential in creating low-cost, flexible, and lightweight electronic devices. mdpi.com The functional groups on 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- offer sites for chemical modification, allowing for the fine-tuning of its electronic characteristics to suit specific applications in organic electronics.

Investigating Charge Transport and Optoelectronic Properties

The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), critically depends on the efficiency of charge transport within the semiconducting material. acs.orgnih.gov In many organic semiconductors, charge carriers (electrons and holes) move between localized states in a process described as "hopping". mdpi.com The efficiency of this process, quantified by charge carrier mobility, is influenced by several factors including molecular packing, the degree of structural order, and the presence of impurities. acs.org

Table 1. Representative Charge Carrier Mobility in Biphenyl-Based and other Organic Semiconductors.
Material ClassTypical Hole Mobility (cm²/V·s)Reference
Biphenyl-based Enamines10⁻⁴ - 2x10⁻² royalsocietypublishing.org
Disordered Polymer Films10⁻⁶ - 10⁻³ acs.org
Molecular Single Crystals (e.g., Naphthalene)Up to 300 (at low temp.) acs.org
4,4′-di(pyren-1-yl)-1,1′-biphenyl (DBP)0.21 rsc.org

Development of Luminescent and Semiconducting Materials

The biphenyl scaffold is a common component in materials designed for luminescence and semiconducting applications. royalsocietypublishing.orgrsc.org The extended π-conjugation across the two phenyl rings forms the basis for their electronic properties. Functionalization of the biphenyl core is a key strategy for tuning these properties. For instance, attaching chromophores like pyrene (B120774) to a biphenyl core can produce highly efficient and thermally stable deep-blue emitting materials for OLEDs. rsc.org

The development of new semiconducting materials often involves synthesizing a series of related compounds to establish structure-property relationships. royalsocietypublishing.org The compound 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- represents a versatile platform for such development.

The methoxy groups are electron-donating and can influence the highest occupied molecular orbital (HOMO) energy level.

The iodo group is a versatile synthetic handle. It can be readily converted to other functional groups through reactions like Suzuki coupling, allowing for the attachment of various π-conjugated systems to extend conjugation or introduce specific functionalities. rsc.orgmdpi.com

This synthetic versatility allows for the creation of a library of materials derived from 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy-, which can then be screened for desirable luminescent and semiconducting properties for applications in devices like OLEDs and OFETs. royalsocietypublishing.orgrsc.org

Table 2. Examples of Biphenyl-Based Luminescent Materials and Their Properties.
CompoundApplicationKey PropertyReference
4,4′-di(pyren-1-yl)-1,1′-biphenyl (DBP)OLED EmitterPure blue fluorescence at 460 nm rsc.org
Biphenyl-CyanostilbenesCircularly Polarized Luminescence (CPL)Forms helical aggregates with high emissive behavior nih.gov

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